molecular formula C17H15N3O3S B216218 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide

Cat. No. B216218
M. Wt: 341.4 g/mol
InChI Key: DAIFOTCQKMBYBJ-UHFFFAOYSA-N
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Description

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide, also known as MTDPB, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields.

Scientific Research Applications

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide has been studied for its potential neuroprotective effects and as a treatment for neurodegenerative diseases. In immunology, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide has been investigated for its ability to modulate the immune response and as a potential treatment for autoimmune diseases.

Mechanism of Action

The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. In the brain, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide has been shown to modulate the activity of certain neurotransmitters, including dopamine and glutamate.
Biochemical and Physiological Effects
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide has been shown to have various biochemical and physiological effects, depending on the context of its use. In cancer cells, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide has been shown to induce apoptosis and inhibit cell growth. In the brain, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide has been shown to have neuroprotective effects and to modulate neurotransmitter activity. In the immune system, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide has been shown to modulate the immune response and to have potential as a treatment for autoimmune diseases.

Advantages and Limitations for Lab Experiments

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide has several advantages for lab experiments, including its relatively low cost and ease of synthesis. However, its limited solubility in aqueous solutions can make it difficult to work with in certain contexts. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for research on N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Parkinson's and Alzheimer's. Another area of interest is its potential as a modulator of the immune response, which could have implications for the treatment of autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide and its potential applications in various fields.

Synthesis Methods

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide can be synthesized through a multi-step process involving the reaction of 2-chloro-5-nitrobenzoic acid with potassium thiocyanate to form 2-chloro-5-nitrobenzothiazole. The resulting compound is then reacted with formaldehyde and sodium borohydride to produce 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine. Finally, the amine is reacted with 2-phenoxybenzoyl chloride to yield N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide.

properties

Product Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide

InChI

InChI=1S/C17H15N3O3S/c1-22-11-15-19-20-17(24-15)18-16(21)13-9-5-6-10-14(13)23-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,20,21)

InChI Key

DAIFOTCQKMBYBJ-UHFFFAOYSA-N

SMILES

COCC1=NN=C(S1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3

Canonical SMILES

COCC1=NN=C(S1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3

solubility

16.3 [ug/mL]

Origin of Product

United States

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